Jak3-IN-11 -

Jak3-IN-11

Catalog Number: EVT-12548918
CAS Number:
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Jak3-IN-11 is a selective inhibitor of Janus Kinase 3 (JAK3), a member of the Janus kinase family involved in cytokine signaling. JAK3 plays a crucial role in immune responses, particularly in T cell proliferation and differentiation. The inhibition of JAK3 has therapeutic potential in treating autoimmune diseases and certain hematological malignancies. Jak3-IN-11 has been developed to provide a more effective and selective approach to modulating JAK3 activity compared to existing inhibitors.

Source

Jak3-IN-11 is derived from structure-based drug design strategies aimed at enhancing selectivity for JAK3 over other kinases. It is synthesized using methods that focus on optimizing the pharmacokinetic and pharmacodynamic properties of the compound, ensuring its efficacy and safety for research applications.

Classification

Jak3-IN-11 is classified as a small molecule inhibitor targeting JAK3. It falls within the category of covalent inhibitors, which form a stable bond with the target enzyme, leading to prolonged inhibition. This classification is significant as it allows for more precise modulation of JAK3 activity, which is critical in various pathological conditions.

Synthesis Analysis

Methods

The synthesis of Jak3-IN-11 involves several key steps, primarily focusing on modifying existing chemical scaffolds to enhance selectivity and potency against JAK3. The synthetic route typically begins with commercially available precursors, followed by strategic substitutions and functional group modifications.

Technical Details

  1. Starting Materials: The synthesis often starts with 2,4,5-trichloropyrimidine as a core structure.
  2. Substitution Reactions: Key reactions include nucleophilic substitutions where chloride groups are replaced with amine functionalities to create the desired derivatives.
  3. Final Modifications: The final steps may involve hydrogenation or other transformations to yield Jak3-IN-11 in high purity and yield.
  1. Substitution of the 4-chloride with an appropriate amine.
  2. Further substitution at the 2-position to introduce additional functional groups.
  3. Final modifications to achieve the desired pharmacological profile.
Molecular Structure Analysis

Structure

Jak3-IN-11 features a pyrimidine core structure with various substituents that enhance its binding affinity for JAK3. The molecular formula and structure can be represented as follows:

  • Molecular Formula: C15_{15}H16_{16}N4_{4}O
  • Structure: The compound contains phenyl and pyrimidine moieties that contribute to its interaction with the JAK3 active site.

Data

The detailed structural data can be obtained through spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the integrity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Jak3-IN-11 undergoes specific chemical reactions that are critical for its activity:

  1. Covalent Binding: The compound forms a covalent bond with cysteine residues in the JAK3 active site, leading to irreversible inhibition.
  2. Enzymatic Assays: In vitro studies demonstrate that Jak3-IN-11 effectively inhibits JAK3 activity by preventing substrate phosphorylation.

Technical Details

The binding interactions have been characterized using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), providing insights into the kinetics and thermodynamics of the binding process.

Mechanism of Action

Process

The mechanism of action of Jak3-IN-11 involves its selective binding to the active site of JAK3, inhibiting its kinase activity. This action prevents downstream signaling pathways mediated by cytokines such as interleukin-2, which are critical for T cell activation and proliferation.

Data

Studies have shown that Jak3-IN-11 exhibits an IC50_{50} value in the low nanomolar range, indicating potent inhibition of JAK3 activity compared to other kinases in the JAK family. This selectivity is crucial for minimizing off-target effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline powder.
  • Solubility: Jak3-IN-11 demonstrates good solubility in organic solvents like DMSO, facilitating its use in biological assays.

Chemical Properties

  • Stability: The compound is stable under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions.
  • pH Sensitivity: Activity may vary with pH; optimal conditions should be maintained during experiments.

Relevant data on melting point, boiling point, and other physicochemical properties can be gathered from standard laboratory analyses or provided datasheets from suppliers.

Applications

Jak3-IN-11 has significant potential applications in scientific research:

  1. Autoimmune Diseases: It serves as a valuable tool for studying autoimmune conditions where JAK3 signaling is implicated.
  2. Cancer Research: The compound can be utilized to explore therapeutic avenues in hematological malignancies characterized by aberrant JAK signaling.
  3. Pharmacological Studies: Jak3-IN-11 aids in elucidating the role of JAK3 in various cellular processes, contributing to drug discovery efforts targeting related pathways.

Properties

Product Name

Jak3-IN-11

IUPAC Name

N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]prop-2-enamide

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H23N5O2/c1-2-22(29)25-18-5-3-17(4-6-18)21-11-12-24-23(27-21)26-19-7-9-20(10-8-19)28-13-15-30-16-14-28/h2-12H,1,13-16H2,(H,25,29)(H,24,26,27)

InChI Key

UXJWKEBWYYWGQW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.